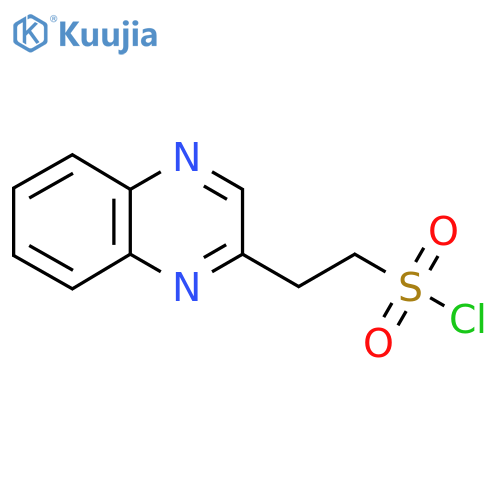

Cas no 2228623-58-1 (2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride)

2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride

- 2228623-58-1

- EN300-1990087

-

- インチ: 1S/C10H9ClN2O2S/c11-16(14,15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5-6H2

- InChIKey: LEUFNVLOZQSXPT-UHFFFAOYSA-N

- ほほえんだ: ClS(CCC1C=NC2C=CC=CC=2N=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 256.0073264g/mol

- どういたいしつりょう: 256.0073264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 328

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 68.3Ų

2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1990087-0.5g |

2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride |

2228623-58-1 | 0.5g |

$1302.0 | 2023-09-16 | ||

| Enamine | EN300-1990087-0.25g |

2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride |

2228623-58-1 | 0.25g |

$1249.0 | 2023-09-16 | ||

| Enamine | EN300-1990087-10.0g |

2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride |

2228623-58-1 | 10g |

$5837.0 | 2023-06-01 | ||

| Enamine | EN300-1990087-0.05g |

2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride |

2228623-58-1 | 0.05g |

$1140.0 | 2023-09-16 | ||

| Enamine | EN300-1990087-1.0g |

2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride |

2228623-58-1 | 1g |

$1357.0 | 2023-06-01 | ||

| Enamine | EN300-1990087-5.0g |

2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride |

2228623-58-1 | 5g |

$3935.0 | 2023-06-01 | ||

| Enamine | EN300-1990087-2.5g |

2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride |

2228623-58-1 | 2.5g |

$2660.0 | 2023-09-16 | ||

| Enamine | EN300-1990087-1g |

2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride |

2228623-58-1 | 1g |

$1357.0 | 2023-09-16 | ||

| Enamine | EN300-1990087-5g |

2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride |

2228623-58-1 | 5g |

$3935.0 | 2023-09-16 | ||

| Enamine | EN300-1990087-10g |

2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride |

2228623-58-1 | 10g |

$5837.0 | 2023-09-16 |

2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride 関連文献

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

Related Articles

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

2-(quinoxalin-2-yl)ethane-1-sulfonyl chlorideに関する追加情報

Recent Advances in the Application of 2-(Quinoxalin-2-yl)ethane-1-sulfonyl Chloride (CAS: 2228623-58-1) in Chemical Biology and Pharmaceutical Research

The compound 2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride (CAS: 2228623-58-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This sulfonyl chloride derivative, characterized by its quinoxaline moiety, serves as a valuable building block for the synthesis of various biologically active molecules. Recent studies have highlighted its utility in the design of enzyme inhibitors, fluorescent probes, and covalent protein modifiers, making it a compound of considerable interest to researchers.

One of the key areas of research involving 2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride is its role in the development of covalent inhibitors. Covalent inhibitors have gained prominence in drug discovery due to their ability to form irreversible or reversible covalent bonds with target proteins, leading to prolonged pharmacological effects. The sulfonyl chloride group in this compound reacts selectively with nucleophilic residues such as cysteine or lysine in proteins, enabling the design of targeted covalent inhibitors. Recent publications have demonstrated its application in inhibiting kinases and other enzymes involved in cancer and inflammatory diseases, showcasing its potential as a therapeutic agent.

In addition to its use in covalent inhibition, 2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride has been employed in the synthesis of fluorescent probes for bioimaging. The quinoxaline core provides a rigid and conjugated system that can be functionalized to emit fluorescence, making it suitable for tracking biological processes in real-time. Researchers have utilized this compound to develop probes for detecting reactive oxygen species (ROS) and monitoring enzyme activity in live cells. These advancements underscore its versatility as a tool for chemical biology research.

Another notable application of this compound is in the field of proteomics, where it has been used to modify proteins for mass spectrometry analysis. The sulfonyl chloride group enables selective labeling of proteins, facilitating the identification and quantification of protein-protein interactions and post-translational modifications. Recent studies have leveraged this approach to investigate signaling pathways and disease mechanisms, providing insights into potential therapeutic targets.

Despite its promising applications, challenges remain in the optimization of 2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride for clinical use. Issues such as selectivity, stability, and off-target effects need to be addressed through further research. However, ongoing studies are exploring novel derivatives and conjugation strategies to overcome these limitations. The compound's unique chemical properties and broad applicability make it a focal point for future investigations in drug discovery and chemical biology.

In conclusion, 2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride (CAS: 2228623-58-1) represents a valuable tool in modern pharmaceutical and chemical biology research. Its applications in covalent inhibition, bioimaging, and proteomics highlight its potential to drive innovation in these fields. As research continues to uncover new uses and refine existing methodologies, this compound is poised to play a pivotal role in advancing our understanding of biological systems and developing next-generation therapeutics.

2228623-58-1 (2-(quinoxalin-2-yl)ethane-1-sulfonyl chloride) 関連製品

- 1314668-61-5(methyl 3-(2-aminopropan-2-yl)benzoate)

- 2228223-03-6(4-amino-1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid)

- 1214083-46-1(1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid)

- 957063-08-0(2-Acetamido-5-chlorophenylboronic Acid Pinacol Ester)

- 898789-96-3(2',4'-Dichloro-3-(2-methylphenyl)propiophenone)

- 1261458-32-5(3,5-Bis(2-(trifluoromethyl)phenyl)-2-fluoro-6-methylpyridine)

- 56427-63-5(Ethyl 2-(bromomethyl)-4-methoxybenzoate)

- 2228221-57-4(4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid)

- 2110292-85-6(3-methyl-2-(1-phenyl-1H-pyrazol-4-yl)butanoic acid)

- 1443343-14-3(2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane)